Trihydroxyantimonite(III)
Description
Trihydroxyantimonite(III), chemically represented as Sb(OH)₃, is an inorganic compound derived from antimony in its +3 oxidation state. It is a weakly acidic hydroxocomplex formed in aqueous solutions under specific pH conditions, typically in mildly alkaline environments. This compound is less stable compared to other antimony oxides, such as antimony trioxide (Sb₂O₃), and tends to decompose upon heating or exposure to acidic conditions. Its primary applications include niche roles in flame retardants, glass manufacturing, and as a precursor in sol-gel synthesis of antimony-containing materials.
Properties
Molecular Formula |
H6O3Sb |
|---|---|
Molecular Weight |
175.806 g/mol |
InChI |
InChI=1S/3H2O.Sb/h3*1H2; |
InChI Key |
GLQMDRJYEQDASO-UHFFFAOYSA-N |
SMILES |
O.O.O.[Sb] |
Canonical SMILES |
O.O.O.[Sb] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Antimonous acid can be synthesized through the hydrolysis of antimony trichloride (SbCl₃) in water. The reaction is as follows:
SbCl3+3H2O→H3SbO3+3HCl
This reaction involves dissolving antimony trichloride in water, which leads to the formation of antimonous acid and hydrochloric acid as a byproduct .
Industrial Production Methods
Industrial production of antimonous acid typically involves the controlled hydrolysis of antimony trichloride under specific temperature and pH conditions to ensure the purity and yield of the product. The process may also involve the use of catalysts to enhance the reaction rate and efficiency .
Chemical Reactions Analysis
Types of Reactions
Antimonous acid undergoes various chemical reactions, including:
Oxidation: Antimonous acid can be oxidized to form antimony pentoxide (Sb₂O₅).
Reduction: It can be reduced to elemental antimony (Sb).
Substitution: Antimonous acid can participate in substitution reactions where hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and nitric acid (HNO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) can be used for substitution reactions.
Major Products Formed
Oxidation: Antimony pentoxide (Sb₂O₅)
Reduction: Elemental antimony (Sb)
Substitution: Various substituted antimony compounds depending on the reagents used.
Scientific Research Applications
Antimonous acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical syntheses and reactions.
Biology: Investigated for its potential antimicrobial properties and interactions with biological molecules.
Medicine: Explored for its potential use in pharmaceuticals and as a treatment for certain diseases.
Industry: Utilized in the production of flame retardants, semiconductors, and other industrial materials .
Mechanism of Action
The mechanism of action of antimonous acid involves its interaction with various molecular targets and pathways. It can act as a Lewis acid, accepting electron pairs from donor molecules. In biological systems, antimonous acid can interact with enzymes and proteins, potentially inhibiting their activity. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Research Findings and Recent Advances
- Antimony Speciation : Studies show Sb(OH)₃ transforms into Sb₂O₃ under oxidative conditions, which complicates its environmental monitoring. Advanced techniques like XANES spectroscopy are critical for tracking these transitions .
- Comparative Catalytic Activity : Sb(OH)₃ demonstrates moderate catalytic efficiency in esterification reactions, outperforming Bi(OH)₃ but lagging behind As(OH)₃-derived catalysts .
- Toxicology : Research confirms that Sb(OH)₃’s toxicity is pH-dependent, with increased bioavailability in acidic environments (e.g., polluted water systems) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
